4-Cyclohexyloxypyridin-2-amine
Overview
Description
4-Cyclohexyloxypyridin-2-amine, also known as 4-CHO-pyridin-2-ylamine, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It is a heterocyclic compound with a pyridine ring and a cyclohexyl group attached to the nitrogen atom.
Mechanism Of Action
The mechanism of action of 4-Cyclohexyloxypyridin-2-amine is not fully understood, but it is believed to act as a partial agonist or antagonist for several receptors in the brain, including 5-HT2C, 5-HT6, and 5-HT7. These receptors are involved in the regulation of mood, cognition, and behavior. By modulating the activity of these receptors, 4-Cyclohexyloxypyridin-2-amine may have potential therapeutic effects for neurological disorders.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Cyclohexyloxypyridin-2-amine are not well characterized, but it has been reported to exhibit activity as a ligand for several receptors in the brain, including 5-HT2C, 5-HT6, and 5-HT7. These receptors are involved in the regulation of mood, cognition, and behavior. By modulating the activity of these receptors, 4-Cyclohexyloxypyridin-2-amine may have potential therapeutic effects for neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of 4-Cyclohexyloxypyridin-2-amine is its potential as a lead compound for the development of new drugs for the treatment of neurological disorders. It has been reported to exhibit activity as a ligand for several receptors in the brain, including 5-HT2C, 5-HT6, and 5-HT7, which are involved in the regulation of mood, cognition, and behavior. However, one limitation of 4-Cyclohexyloxypyridin-2-amine is the lack of comprehensive studies on its safety and efficacy in humans. Moreover, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on 4-Cyclohexyloxypyridin-2-amine. One potential direction is the development of new drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is the study of the mechanism of action of 4-Cyclohexyloxypyridin-2-amine and its effects on the brain and behavior. Moreover, the safety and efficacy of this compound in humans need to be further investigated to determine its potential for clinical use.
In conclusion, 4-Cyclohexyloxypyridin-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Cyclohexyloxypyridin-2-amine have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.
Scientific Research Applications
4-Cyclohexyloxypyridin-2-amine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit activity as a ligand for several receptors including 5-HT2C, 5-HT6, and 5-HT7, which are involved in the regulation of mood, cognition, and behavior. Moreover, it has been found to have potential as a lead compound for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
4-cyclohexyloxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXVZQZETSINFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297722 | |
Record name | 2-Pyridinamine, 4-(cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyloxypyridin-2-amine | |
CAS RN |
1314356-58-5 | |
Record name | 2-Pyridinamine, 4-(cyclohexyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314356-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 4-(cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.